molecular formula C12H16O2 B13019868 2-Isopropoxy-4,6-dimethylbenzaldehyde

2-Isopropoxy-4,6-dimethylbenzaldehyde

Cat. No.: B13019868
M. Wt: 192.25 g/mol
InChI Key: UZUHTLJFUUTJSR-UHFFFAOYSA-N
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Description

2-Isopropoxy-4,6-dimethylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative characterized by the presence of isopropoxy and dimethyl groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-4,6-dimethylbenzaldehyde typically involves the alkylation of 4,6-dimethylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy and dimethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products:

    Oxidation: 2-Isopropoxy-4,6-dimethylbenzoic acid.

    Reduction: 2-Isopropoxy-4,6-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Isopropoxy-4,6-dimethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropoxy and dimethyl groups may influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

    2-Isopropoxy-4-nitrobenzoic acid: Similar in structure but contains a nitro group instead of an aldehyde group.

    2-Isopropoxy-4,6-dimethylbenzoic acid: The oxidized form of 2-Isopropoxy-4,6-dimethylbenzaldehyde.

    2-Isopropoxy-4,6-dimethylbenzyl alcohol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biological Activity

2-Isopropoxy-4,6-dimethylbenzaldehyde is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16O2
  • Molecular Weight : 192.26 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)OC1=C(C(=C(C=C1C(=O)C)C)C)O

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Properties

The compound has also shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (μM)Cell Viability (%)
0100
1085
2570
5050

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell growth in cancerous cells.
  • Receptor Modulation : It potentially modulates various receptors involved in cell signaling pathways, thereby affecting cellular functions related to proliferation and apoptosis.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of benzaldehyde derivatives. For instance, the introduction of isopropoxy and dimethyl groups enhances both antimicrobial and anticancer activities compared to other benzaldehyde derivatives lacking these substituents.

Comparative Analysis

A comparative analysis with similar compounds illustrates the unique biological profile of this compound.

CompoundAntimicrobial ActivityAnticancer Activity
BenzaldehydeLowModerate
4-MethoxybenzaldehydeModerateHigh
This compound High Very High

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-6-9(3)5-10(4)11(12)7-13/h5-8H,1-4H3

InChI Key

UZUHTLJFUUTJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C)C=O)C

Origin of Product

United States

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